Potency: LRE1 Achieves Comparable sAC Inhibition to KH7 (IC50 3.3–11 µM) Without Off-Target Toxicity
In a head-to-head comparison using the same RF-MSS biochemical assay, LRE1 inhibited human sAC activity with an IC50 of 3.3 µM , which is comparable to the widely used inhibitor KH7. In a cellular context (4-4 cells overexpressing sAC), LRE1 inhibited cAMP accumulation with an IC50 of 11 µM [1], again similar to KH7. However, unlike KH7, LRE1 showed no detectable toxicity in WT MEFs after 2 days of culture at concentrations up to 50 µM, whereas KH7 was toxic at low µM concentrations [2].
| Evidence Dimension | Potency (sAC inhibition) and Cellular Toxicity |
|---|---|
| Target Compound Data | IC50 = 3.3 µM (RF-MSS assay); IC50 = 11 µM (4-4 cell cAMP accumulation); No toxicity at ≤50 µM after 2 days in MEFs |
| Comparator Or Baseline | KH7: IC50 ~3 µM (RF-MSS); IC50 ~10 µM (4-4 cells); Significant toxicity at low µM after 2 days |
| Quantified Difference | Equivalent potency but >5-fold lower toxicity (LRE1 non-toxic at 50 µM vs KH7 toxic at ~5–10 µM) |
| Conditions | RF-MSS biochemical assay (1 mM ATP, 5 mM MgCl2, 5 mM CaCl2) and 4-4 cells (HEK293 overexpressing sAC) with PDE inhibitors |
Why This Matters
LRE1 matches KH7's potency without its confounding cytotoxicity, enabling long-term functional assays and reducing false-positive results.
- [1] Ramos-Espiritu L, et al. Nat Chem Biol. 2016;12(10):838-844. Figure 2C: LRE1 inhibits cAMP accumulation in 4-4 cells with IC50 = 11 µM. View Source
- [2] Ramos-Espiritu L, et al. Nat Chem Biol. 2016;12(10):838-844. Supplementary Figure 3B: KH7 toxicity in WT MEFs. View Source
